2-Methyl-3-[(propan-2-yl)amino]benzoic acid
Overview
Description
2-Methyl-3-[(propan-2-yl)amino]benzoic acid is a chemical compound with the CAS Number: 1157405-32-7 . It has a molecular weight of 193.25 and its IUPAC name is 3-(isopropylamino)-2-methylbenzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-7(2)12-10-6-4-5-9(8(10)3)11(13)14/h4-7,12H,1-3H3,(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.25 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Reactions at the Benzylic Position
The benzylic position of this compound can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used in the synthesis of other complex organic compounds .
Thermodynamic Properties
The compound has been studied for its thermodynamic properties, including its enthalpy of fusion and enthalpy of sublimation . These properties are important in understanding the compound’s behavior under different conditions .
Pharmaceutical Applications
Drugs incorporating para-Aminobenzoic Acid (PABA) derivatives have shown diverse therapeutic effects, including local anesthetic, anti-tuberculosis, anti-convulsant, and anti-neoplastic effects . This suggests potential pharmaceutical applications for “2-Methyl-3-[(propan-2-yl)amino]benzoic acid”.
Metabolite of Lidocaine
This compound is a known metabolite of lidocaine, a common local anesthetic . Understanding its metabolic pathways can help improve the efficacy and safety of lidocaine-based treatments .
Synthesis of 1,3,5-Triazine Derivatives
The compound can be used in the synthesis of 1,3,5-triazine derivatives . These derivatives have been evaluated for their antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents .
properties
IUPAC Name |
2-methyl-3-(propan-2-ylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)12-10-6-4-5-9(8(10)3)11(13)14/h4-7,12H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTXUTBDHFNSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(propan-2-yl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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